molecular formula C17H19FN4O2 B2696606 N-(2-(4-fluorophenoxy)ethyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide CAS No. 2034474-97-8

N-(2-(4-fluorophenoxy)ethyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide

Cat. No.: B2696606
CAS No.: 2034474-97-8
M. Wt: 330.363
InChI Key: QBMSWRGUVOPWHK-UHFFFAOYSA-N
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Description

N-(2-(4-fluorophenoxy)ethyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorophenoxy group, a pyrrolidinyl group, and a pyrimidine carboxamide moiety. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it a subject of study in medicinal chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-fluorophenoxy)ethyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Fluorophenoxy Intermediate: The synthesis begins with the preparation of the 4-fluorophenoxy intermediate. This can be achieved by reacting 4-fluorophenol with an appropriate alkylating agent under basic conditions.

    Synthesis of the Pyrimidine Core: The pyrimidine core is synthesized through a condensation reaction involving suitable starting materials such as cyanoacetamide and an aldehyde. This step often requires acidic or basic catalysts to facilitate the formation of the pyrimidine ring.

    Coupling of Intermediates: The fluorophenoxy intermediate is then coupled with the pyrimidine core using a suitable coupling reagent, such as a carbodiimide or a phosphonium salt, to form the desired product.

    Introduction of the Pyrrolidinyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-fluorophenoxy)ethyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. These reactions are typically carried out under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents for substitution reactions can include halides, alkylating agents, and nucleophiles. Conditions may vary depending on the specific reaction, but they often involve solvents like dichloromethane, ethanol, or water.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction can produce amines or alcohols

Scientific Research Applications

N-(2-(4-fluorophenoxy)ethyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactivity and properties.

    Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may serve as a probe or tool for investigating cellular processes.

    Medicine: The compound is of interest in medicinal chemistry for its potential therapeutic properties. Researchers investigate its activity against various biological targets, including enzymes and receptors, to develop new drugs.

    Industry: In industrial applications, the compound may be used in the development of new materials, such as polymers or coatings, due to its specific chemical properties.

Mechanism of Action

The mechanism of action of N-(2-(4-fluorophenoxy)ethyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(4-chlorophenoxy)ethyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide: This compound is similar in structure but contains a chlorine atom instead of a fluorine atom.

    N-(2-(4-methoxyphenoxy)ethyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide: This compound has a methoxy group in place of the fluorine atom.

    N-(2-(4-bromophenoxy)ethyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide: This compound features a bromine atom instead of a fluorine atom.

Uniqueness

N-(2-(4-fluorophenoxy)ethyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets. This makes the compound particularly valuable in medicinal chemistry and drug development, where such properties are often desirable.

Properties

IUPAC Name

N-[2-(4-fluorophenoxy)ethyl]-6-pyrrolidin-1-ylpyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN4O2/c18-13-3-5-14(6-4-13)24-10-7-19-17(23)15-11-16(21-12-20-15)22-8-1-2-9-22/h3-6,11-12H,1-2,7-10H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBMSWRGUVOPWHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=NC(=C2)C(=O)NCCOC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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